Cas no 735335-55-4 (Ethyl 2-Amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate)

Ethyl 2-Amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate is a thiophene-based derivative with significant utility in organic synthesis and pharmaceutical research. Its structural features, including the amino and methylcarbamoyl functional groups, make it a versatile intermediate for constructing heterocyclic compounds. The ethyl ester moiety enhances solubility and reactivity, facilitating further derivatization. This compound is particularly valuable in the development of bioactive molecules due to its potential as a scaffold for medicinal chemistry applications. Its stability under standard conditions and compatibility with a range of reaction conditions underscore its practicality in synthetic workflows. Researchers favor it for its well-defined reactivity profile and potential in designing novel therapeutic agents.
Ethyl 2-Amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate structure
735335-55-4 structure
Product name:Ethyl 2-Amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate
CAS No:735335-55-4
MF:C10H14N2O3S
Molecular Weight:242.295
MDL:MFCD03988762
CID:3103508
PubChem ID:2435390

Ethyl 2-Amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

    • 2-Amino-4-methyl-5-methylcarbamoyl-thiophene-3-carboxylic acid ethyl ester
    • SR-01000044098
    • CS-0220070
    • KEB33555
    • Ethyl 2-amino-4-methyl-5-[(methylamino)carbonyl]-3-thiophenecarboxylate
    • SR-01000044098-1
    • EN300-05682
    • ethyl2-amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate
    • Z56922094
    • 108-900-6
    • G36032
    • 735335-55-4
    • Ethyl 2-amino-4-methyl-5-((methylamino)carbonyl)-3-thiophenecarboxylate
    • MFCD03988762
    • STK242990
    • AKOS004111493
    • DTXSID001151797
    • ethyl 2-amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate
    • Ethyl 2-Amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate
    • MDL: MFCD03988762
    • インチ: InChI=1S/C10H14N2O3S/c1-4-15-10(14)6-5(2)7(9(13)12-3)16-8(6)11/h4,11H2,1-3H3,(H,12,13)
    • InChIKey: BWHSRARJTQMOJM-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 242.07251349Da
  • 同位素质量: 242.07251349Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 285
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 110Ų
  • XLogP3: 2

Ethyl 2-Amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B442403-10mg
Ethyl 2-Amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate
735335-55-4
10mg
$ 50.00 2022-06-07
Chemenu
CM443193-1g
Ethyl 2-amino-4-methyl-5-[(methylamino)carbonyl]-3-thiophenecarboxylate
735335-55-4 95%+
1g
$323 2023-02-01
abcr
AB316358-10g
Ethyl 2-amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate; .
735335-55-4
10g
€1642.00 2025-02-13
Aaron
AR00ID3U-2.5g
Ethyl 2-amino-4-methyl-5-[(methylamino)carbonyl]-3-thiophenecarboxylate
735335-55-4 95%
2.5g
$717.00 2025-02-28
abcr
AB316358-1g
Ethyl 2-amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate; .
735335-55-4
1g
€436.00 2025-02-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1290740-100mg
Ethyl 2-amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate
735335-55-4 97%
100mg
¥1544.00 2024-07-28
1PlusChem
1P00ICVI-10g
Ethyl 2-amino-4-methyl-5-[(methylamino)carbonyl]-3-thiophenecarboxylate
735335-55-4 95%
10g
$1423.00 2024-04-21
1PlusChem
1P00ICVI-100mg
Ethyl 2-amino-4-methyl-5-[(methylamino)carbonyl]-3-thiophenecarboxylate
735335-55-4 95%
100mg
$134.00 2025-02-28
1PlusChem
1P00ICVI-5g
Ethyl 2-amino-4-methyl-5-[(methylamino)carbonyl]-3-thiophenecarboxylate
735335-55-4 95%
5g
$981.00 2024-04-21
Aaron
AR00ID3U-5g
Ethyl 2-amino-4-methyl-5-[(methylamino)carbonyl]-3-thiophenecarboxylate
735335-55-4 95%
5g
$1047.00 2023-12-13

Ethyl 2-Amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate 関連文献

Ethyl 2-Amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylateに関する追加情報

Ethyl 2-Amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate (CAS No. 735335-55-4): A Comprehensive Overview

Ethyl 2-Amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate (CAS No. 735335-55-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This thiophene derivative is characterized by its unique molecular structure, which combines an ethyl carboxylate group, an amino functionality, and a methylcarbamoyl substituent. The compound's versatility makes it a valuable intermediate in the synthesis of various bioactive molecules.

The growing interest in thiophene-based compounds has been driven by their diverse pharmacological properties. Researchers are particularly focused on exploring the potential of Ethyl 2-Amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate in drug discovery, especially in the development of novel anti-inflammatory and antimicrobial agents. Recent studies have highlighted its role as a key building block in the synthesis of heterocyclic compounds with enhanced biological activity.

From a chemical perspective, CAS 735335-55-4 exhibits several interesting properties. The compound typically appears as a crystalline solid with moderate solubility in common organic solvents. Its molecular weight of 242.29 g/mol and well-defined structure make it suitable for precise synthetic applications. The presence of both electron-donating (amino) and electron-withdrawing (carboxylate) groups contributes to its reactivity pattern, allowing for diverse chemical transformations.

In the pharmaceutical industry, Ethyl 2-Amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate serves as a crucial intermediate for the development of potential therapeutic agents. Its structural features are particularly valuable in medicinal chemistry, where researchers are investigating its incorporation into molecules targeting specific biological pathways. The compound's thiophene core is known to enhance binding affinity to various biological targets, making it a preferred choice for drug design.

The agrochemical sector has also shown interest in this compound, particularly in the development of novel crop protection agents. The thiophene-3-carboxylate moiety has demonstrated potential in creating environmentally friendly pesticides with improved efficacy. Recent trends in sustainable agriculture have increased demand for such specialized intermediates that can contribute to greener pest management solutions.

Manufacturing and quality control of Ethyl 2-Amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate require strict adherence to Good Manufacturing Practices (GMP). The synthesis typically involves multi-step organic reactions with careful monitoring of reaction conditions to ensure high purity and yield. Advanced analytical techniques such as HPLC, NMR, and mass spectrometry are employed for quality verification, meeting the stringent requirements of pharmaceutical applications.

Market trends indicate growing demand for CAS 735335-55-4, particularly from research institutions and specialty chemical manufacturers. The compound's versatility has led to increased patent activity, with several applications filed for its derivatives in various therapeutic areas. This commercial interest reflects the compound's potential in addressing current challenges in drug development and crop protection.

From a regulatory standpoint, Ethyl 2-Amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate is generally regarded as safe for research and industrial use when handled properly. However, researchers and manufacturers must comply with appropriate safety protocols, including proper personal protective equipment and adequate ventilation when working with this chemical compound.

Recent advancements in synthetic methodology have improved the accessibility of 735335-55-4, with several efficient routes now available for its production. These developments have contributed to more cost-effective manufacturing processes, making the compound more readily available for research purposes. The optimization of reaction conditions has also led to improved yields and reduced environmental impact.

The future outlook for Ethyl 2-Amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate appears promising, with ongoing research exploring new applications in material science and specialty chemicals. Its structural features make it a candidate for developing advanced materials with unique electronic properties, potentially finding applications in organic electronics and sensor technologies.

For researchers working with CAS 735335-55-4, proper storage conditions are essential to maintain the compound's stability. Recommendations typically include storage in a cool, dry place, protected from light and moisture. These precautions help preserve the compound's integrity and ensure consistent performance in various applications.

The scientific literature contains numerous references to Ethyl 2-Amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate and its derivatives, reflecting its importance in contemporary chemical research. Recent publications have focused on its role in developing novel heterocyclic compounds with potential biological activities, contributing to the growing body of knowledge in medicinal chemistry.

In conclusion, 735335-55-4 represents an important building block in modern chemical synthesis, with applications spanning pharmaceuticals, agrochemicals, and materials science. Its unique structural features and versatile reactivity continue to make it a valuable tool for researchers developing innovative solutions to complex challenges in these fields.

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